N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide
N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Brand Name:
Vulcanchem
CAS No.:
130648-54-3
VCID:
VC21248173
InChI:
InChI=1S/C22H39NO16/c1-7(27)23-11-17(37-21-18(34-3)15(31)12(28)8(4-24)36-21)14(30)9(5-25)35-20(11)39-22(2)19(33)16(32)13(29)10(6-26)38-22/h8-21,24-26,28-33H,4-6H2,1-3H3,(H,23,27)/t8-,9-,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C)CO)O)OC3C(C(C(C(O3)CO)O)O)OC
Molecular Formula:
C22H39NO16
Molecular Weight:
573.5 g/mol
N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide
CAS No.: 130648-54-3
Cat. No.: VC21248173
Molecular Formula: C22H39NO16
Molecular Weight: 573.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130648-54-3 |
|---|---|
| Molecular Formula | C22H39NO16 |
| Molecular Weight | 573.5 g/mol |
| IUPAC Name | N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C22H39NO16/c1-7(27)23-11-17(37-21-18(34-3)15(31)12(28)8(4-24)36-21)14(30)9(5-25)35-20(11)39-22(2)19(33)16(32)13(29)10(6-26)38-22/h8-21,24-26,28-33H,4-6H2,1-3H3,(H,23,27)/t8-,9-,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+/m1/s1 |
| Standard InChI Key | CYGRWYYLBVCKBG-YNZJLEQLSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@]2([C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)OC |
| SMILES | CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C)CO)O)OC3C(C(C(C(O3)CO)O)O)OC |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C)CO)O)OC3C(C(C(C(O3)CO)O)O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator